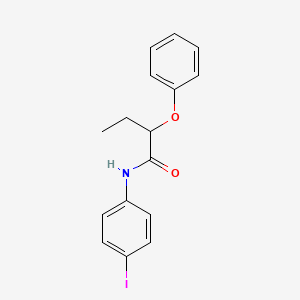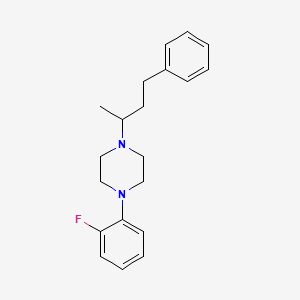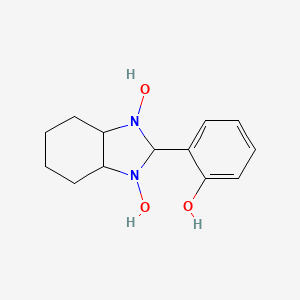
N-(4-iodophenyl)-2-phenoxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodophenyl)-2-phenoxybutanamide, also known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. IPPB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are known for their ability to selectively bind to estrogen receptors in various tissues. In
科学研究应用
N-(4-iodophenyl)-2-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, cardiology, and neurology. In oncology, this compound has shown promising results in the treatment of breast cancer, where it acts as a SERM and selectively binds to estrogen receptors, thus inhibiting the growth of estrogen-dependent tumors. In cardiology, this compound has been studied for its potential in the prevention and treatment of atherosclerosis, where it acts as an anti-inflammatory agent and reduces the formation of plaque in the arteries. In neurology, this compound has been studied for its potential in the treatment of Alzheimer's disease, where it acts as a neuroprotective agent and reduces the accumulation of amyloid-beta plaques in the brain.
作用机制
The mechanism of action of N-(4-iodophenyl)-2-phenoxybutanamide involves its selective binding to estrogen receptors in various tissues. In breast cancer cells, this compound acts as an antagonist of estrogen receptors, thus inhibiting the growth of estrogen-dependent tumors. In cardiovascular cells, this compound acts as an anti-inflammatory agent, reducing the formation of plaque in the arteries. In neuronal cells, this compound acts as a neuroprotective agent, reducing the accumulation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different tissues. In breast cancer cells, this compound inhibits the growth of estrogen-dependent tumors by blocking the binding of estrogen to its receptors. In cardiovascular cells, this compound reduces the formation of plaque in the arteries by inhibiting the expression of pro-inflammatory cytokines. In neuronal cells, this compound reduces the accumulation of amyloid-beta plaques in the brain by inhibiting the expression of beta-secretase.
实验室实验的优点和局限性
N-(4-iodophenyl)-2-phenoxybutanamide has several advantages as a research tool, including its high selectivity for estrogen receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also limitations to its use in lab experiments, including its high cost, its limited solubility in aqueous solutions, and its potential for off-target effects.
未来方向
There are several future directions for research on N-(4-iodophenyl)-2-phenoxybutanamide, including its potential as a therapeutic agent for other types of cancer, its ability to modulate immune responses, and its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of this compound, improve its solubility in aqueous solutions, and reduce its cost. Overall, this compound holds great promise as a research tool and potential therapeutic agent in various fields of medicine.
合成方法
The synthesis of N-(4-iodophenyl)-2-phenoxybutanamide involves the reaction of 4-iodoaniline with 2-phenoxybutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
属性
IUPAC Name |
N-(4-iodophenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-2-15(20-14-6-4-3-5-7-14)16(19)18-13-10-8-12(17)9-11-13/h3-11,15H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYQDWJDTQBWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)I)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(4-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5153728.png)
![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-fluorobenzoate](/img/structure/B5153729.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5153731.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5153743.png)

![N-(2-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B5153757.png)
![5-imino-6-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5153771.png)


![1-phenyl-N-{2-[3-(1H-pyrazol-1-yl)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}cyclopropanecarboxamide](/img/structure/B5153787.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5153791.png)
![N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B5153800.png)
![2-methoxy-N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5153807.png)